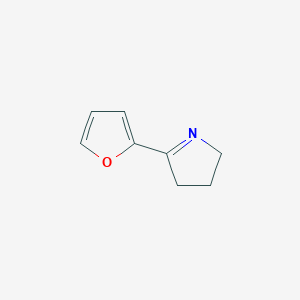

5-(呋喃-2-基)-3,4-二氢-2H-吡咯

描述

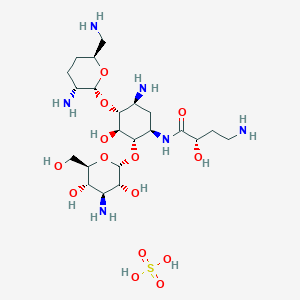

5-(Furan-2-yl)-3,4-dihydro-2H-pyrrole is an organic compound that belongs to the family of heterocyclic compounds known as furanones. The compound is also known as 5-furanone and is a white crystalline solid with a molar mass of 138.15 g/mol. It is soluble in water and has a melting point of approximately 110°C. 5-Furanone is an important intermediate in the production of many pharmaceuticals and agrochemicals. In addition, it has been used as a building block in the development of new materials.

科学研究应用

化合物的合成:它用于合成各种化合物及其与氨基酸和肼的反应 (Saçmacı et al., 2005).

异构体大库的潜力:合成的四取代呋喃[3,2-b]吡咯具有作为吲哚支架的异构体大库的潜力,这在药物化学中很重要 (Milkiewicz et al., 2003).

p38 激酶的抑制剂:3-吡啶基-2,5-二芳基-吡咯,一种衍生物,是 p38 激酶的有效、口服生物可利用的抑制剂,并在大鼠佐剂性关节炎模型中减少继发性足爪肿胀 (de Laszlo et al., 1998).

有机场效应晶体管和聚合物太阳能电池:具有 3,6-二(呋喃-2-基)吡咯并[3,4-c]吡咯-1,4(2H,5H)-二酮的聚合物在有机场效应晶体管和聚合物太阳能电池中均表现出优异的性能 (Yuan et al., 2012).

荧光化合物的合成:一锅法合成的新型呋喃和吡咯表现出强烈的蓝色荧光,具有相当大的斯托克斯位移 (Braun & Müller, 2004).

抗菌活性:一些合成的化合物显示出有希望的抗菌活性 (Hassan, 2007).

合成共聚物用于晶体管:合成的交替共聚物 P(FDPP-FVF) 和 P(ThDPP-FVF) 显示出用于溶液可加工有机场效应晶体管 (OFET) 的潜力,具有高空穴迁移率 (Du et al., 2017).

作用机制

Target of Action

Furan derivatives have been known to interact with various biological targets, including enzymes and receptors . For instance, some furan derivatives have been found to interact with Cytochrome P450 2A6 , a key enzyme involved in drug metabolism.

Mode of Action

Furan derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The compound’s interaction with its targets can lead to changes in cellular processes, potentially contributing to its biological effects.

Biochemical Pathways

Furan derivatives have been implicated in various biochemical pathways, including those involved in antimicrobial activity . The compound may affect these pathways by interacting with key enzymes or receptors, leading to downstream effects on cellular processes.

Pharmacokinetics

Furan derivatives are generally known for their diverse pharmacokinetic properties . These properties can significantly impact the compound’s bioavailability, influencing its effectiveness as a therapeutic agent.

Result of Action

Furan derivatives have been associated with various biological effects, including antimicrobial activity . These effects are likely the result of the compound’s interaction with its targets and its influence on biochemical pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-(furan-2-yl)-3,4-dihydro-2H-pyrrole. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall biological activity . Understanding these factors is crucial for optimizing the use of the compound in therapeutic applications.

未来方向

The study of furan and pyrrole derivatives is a vibrant field of research due to their prevalence in natural products and medicinal chemistry. Future research on “5-(furan-2-yl)-3,4-dihydro-2H-pyrrole” could involve exploring its potential biological activity, developing more efficient synthesis methods, or studying its reactivity in various chemical reactions .

属性

IUPAC Name |

5-(furan-2-yl)-3,4-dihydro-2H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-3-7(9-5-1)8-4-2-6-10-8/h2,4,6H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSWIYWDWUHQXIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NC1)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301289254 | |

| Record name | 5-(2-Furanyl)-3,4-dihydro-2H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301289254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104704-31-6 | |

| Record name | 5-(2-Furanyl)-3,4-dihydro-2H-pyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104704-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Furanyl)-3,4-dihydro-2H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301289254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-Furanyl)-3,4-dihydro-2H-pyrrole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040013 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane](/img/structure/B34750.png)

![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl acrylate](/img/structure/B34751.png)

![Tris[2-(dimethylamino)ethyl]amine](/img/structure/B34753.png)

![7-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B34776.png)